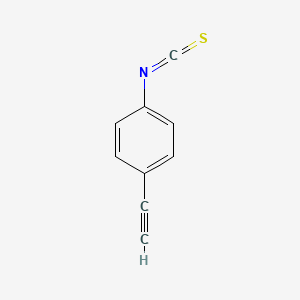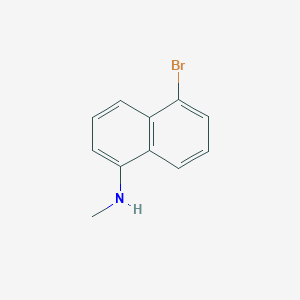
2-(丁-1-烯-2-基)-4,4,5,5-四甲基-1,3,2-二氧杂硼环己烷
描述
2-(But-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 2-BTM-DOB, is an organoboron compound that has recently been studied for its potential applications in scientific research. It is a colorless liquid at room temperature, and it is relatively stable and non-toxic. 2-BTM-DOB has been used in a variety of scientific research applications, such as organic synthesis, material science, and biochemistry.
科学研究应用
Now, let’s explore its diverse applications across various scientific fields:
Organic Synthesis and Catalysis
But-1-en-2-ylbenzene serves as a valuable building block in organic synthesis. Its boron-containing moiety allows for versatile transformations, such as Suzuki-Miyaura cross-coupling reactions. Researchers utilize it to create complex molecules, including pharmaceutical intermediates and functional materials .
Materials Science
a. Boron-Containing Polymers: But-1-en-2-ylbenzene contributes to the design of boron-containing polymers. These polymers exhibit unique properties, such as thermal stability, flame retardancy, and optical activity. Applications range from flame-resistant coatings to optoelectronic devices .
b. Boronic Acid-Based Sensors: The boronate group in but-1-en-2-ylbenzene forms reversible complexes with diols. Researchers exploit this property to develop sensors for glucose, catecholamines, and other analytes. These sensors find applications in medical diagnostics and environmental monitoring .
Medicinal Chemistry
a. Anticancer Agents: But-1-en-2-ylbenzene derivatives have shown promising anticancer activity. Researchers modify the boron center to enhance selectivity and efficacy against specific cancer cell lines. These compounds are investigated as potential chemotherapeutic agents .
b. Boron Neutron Capture Therapy (BNCT): BNCT is a cancer treatment that utilizes boron compounds. But-1-en-2-ylbenzene, when labeled with a boron isotope, can selectively deliver boron atoms to tumor cells. Upon neutron irradiation, the boron captures thermal neutrons, releasing destructive alpha particles and damaging cancer cells .
Agrochemicals
But-1-en-2-ylbenzene derivatives find applications in agrochemicals. Researchers explore their potential as herbicides, fungicides, and insecticides. The boron atom contributes to their bioactivity and selectivity .
Photophysics and Optoelectronics
a. Fluorescent Probes: Researchers use but-1-en-2-ylbenzene-based fluorescent probes to study cellular processes. The boron center enhances their photophysical properties, making them valuable tools for imaging and sensing .
b. Organic Light-Emitting Diodes (OLEDs): But-1-en-2-ylbenzene derivatives serve as building blocks for OLED materials. Their electron-rich nature and efficient energy transfer properties contribute to OLED performance .
属性
IUPAC Name |
2-but-1-en-2-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BO2/c1-7-8(2)11-12-9(3,4)10(5,6)13-11/h2,7H2,1,3-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSCPVMCIYQEKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![tert-butyl 3-[(1S)-1-aminoethyl]azetidine-1-carboxylate](/img/structure/B6619050.png)
![4-[6-(3,4,5-trimethoxyphenyl)-[1,2]thiazolo[4,3-b]pyridin-3-yl]morpholine](/img/structure/B6619054.png)
![rac-benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis](/img/structure/B6619060.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid](/img/structure/B6619075.png)




